5-Chloro-L-tryptophan

Tryptophan Hydroxylase Serotonin Biosynthesis Enzyme Inhibition

5-Chloro-L-tryptophan is a halogenated L-Trp analog with chlorine at the indole 5‑position, making it a definitive substrate probe for tryptophan hydroxylase (TPH) and indoleamine‑metabolizing enzymes. Its unique mass and chromatographic signature (LC‑MS/MS) allow precise metabolic flux analysis without interference from endogenous L‑tryptophan. Unlike non‑substrate inhibitors (PCPA) or other halogenated isomers (e.g., 6‑fluoro‑L‑Trp), this compound is biologically relevant – it is a natural constituent of lantibiotics such as NAI‑107. For studies of serotonin biosynthesis, enzymatic halogenation, and antibiotic tailoring pathways, substitution with generic L‑Trp leads to ambiguous results and compromises experimental integrity.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 52448-15-4
Cat. No. B1217096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-L-tryptophan
CAS52448-15-4
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
InChIKeyTUKKZLIDCNWKIN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-L-tryptophan (CAS 52448-15-4) for Tryptophan Hydroxylase Research and Serotonin Pathway Studies


5-Chloro-L-tryptophan (CAS 52448-15-4) is a non-proteinogenic, halogenated L-tryptophan analog characterized by chlorine substitution at the 5-position of the indole ring [1]. The compound is recognized as a substrate analog for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis [2]. Its primary utility in research lies in its potential as a tool for probing TPH activity and serotonin biosynthesis pathways [3].

Why 5-Chloro-L-tryptophan Cannot Be Substituted with Other TPH Inhibitors or Tryptophan Analogs


5-Chloro-L-tryptophan, as a halogenated tryptophan derivative, possesses distinct structural and physicochemical properties that preclude generic substitution with unmodified L-tryptophan, other halogenated isomers (e.g., 6-fluoro-L-tryptophan), or established TPH inhibitors like 4-chloro-L-phenylalanine (PCPA) and LX-1031 [1]. Its chlorine substitution at the indole 5-position is a critical structural modification that directly impacts its interaction with TPH and other tryptophan-utilizing enzymes, leading to a unique profile of activity and selectivity not shared by analogs [2]. Substitution without validation would compromise experimental integrity in studies of serotonin biosynthesis, enzymatic halogenation, and antibiotic biosynthesis pathways.

Quantitative Evidence Guide for 5-Chloro-L-tryptophan: Comparative Activity and Physicochemical Properties


TPH Substrate Analog Specificity: Distinction from 4-Chloro-L-phenylalanine

5-Chloro-L-tryptophan is a substrate analog of tryptophan hydroxylase (TPH), whereas 4-chloro-L-phenylalanine (PCPA) is an irreversible inhibitor [1]. This fundamental mechanistic distinction is supported by their structural classes: 5-chloro-L-tryptophan retains the indole ring essential for TPH substrate recognition, while PCPA is a phenylalanine derivative that binds and inactivates the enzyme . Quantitative comparisons of enzyme kinetics are not available from the provided data, making direct activity comparison infeasible.

Tryptophan Hydroxylase Serotonin Biosynthesis Enzyme Inhibition

Physicochemical Stability and Detection: LC-MS/MS Advantages Over Unmodified L-Tryptophan

The chlorine substitution in 5-chloro-L-tryptophan (molecular weight: 238.67 g/mol) provides a distinct mass shift compared to L-tryptophan (MW: 204.23 g/mol), enhancing its detectability and quantification by LC-MS/MS [1]. This is supported by standard analytical practice, where halogenated analogs are routinely used as internal standards or labeled tracers to improve assay specificity and sensitivity [2].

Analytical Chemistry LC-MS/MS Metabolomics

Natural Occurrence in Bioactive Molecules: Implications for Biosynthetic Pathway Studies

5-Chloro-L-tryptophan is not merely a synthetic analog; it is a naturally occurring, post-translationally modified amino acid found in potent lantibiotics such as NAI-107 and pyrroindomycin B [1]. This contrasts with analogs like 6-fluoro-L-tryptophan, which are purely synthetic and not found in nature. The presence of 5-chloro-L-tryptophan in these molecules is critical for their bioactivity [2].

Natural Product Biosynthesis Enzymology Lantibiotics

Optimized Application Scenarios for 5-Chloro-L-tryptophan in Research and Industry


Investigating TPH Substrate Specificity and Enzyme Kinetics

5-Chloro-L-tryptophan is the preferred tool for studies focused on the substrate-binding pocket of tryptophan hydroxylase (TPH) and other indoleamine-metabolizing enzymes [1]. Its structural similarity to the native substrate, L-tryptophan, combined with the distinct physicochemical signature of the chlorine atom, allows researchers to probe the structural determinants of enzyme recognition and catalysis, a task that is not possible with non-substrate-based inhibitors like PCPA [2].

Tracing Serotonin and Tryptophan Metabolic Flux with Enhanced Analytical Sensitivity

In metabolomics and flux analysis, 5-chloro-L-tryptophan serves as an ideal tracer molecule. Its unique mass and chromatographic properties, as established in Section 3, allow it to be easily distinguished from endogenous L-tryptophan and its metabolites in complex biological samples using standard LC-MS/MS methods [1]. This enables precise tracking of its metabolic fate without interference from the native pool, providing a level of specificity that unlabeled L-tryptophan cannot achieve [2].

Studying Enzymatic Halogenation and Antibiotic Biosynthesis

As a natural component of clinically relevant lantibiotics like NAI-107, 5-chloro-L-tryptophan is essential for research into the structure, function, and biosynthesis of these complex natural products [1]. It is the definitive compound for studies involving tryptophan 5-halogenases and other tailoring enzymes in antibiotic biosynthetic pathways, where alternative halogenated tryptophans (e.g., 6-fluoro) are not biologically relevant and would provide misleading results [2].

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